molecular formula C142H230N36O44S B593225 Ac-calpastatin (184-210) CAS No. 79079-11-1

Ac-calpastatin (184-210)

Cat. No.: B593225
CAS No.: 79079-11-1
M. Wt: 3177.67
InChI Key: ZXJCOYBPXOBJMU-HSQGJUDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ac-calpastatin (184-210)” is a selective calpain inhibitor. It strongly inhibits calpain I and II but does not inhibit papain, trypsin, and cathepsin L . It increases the secretion of amyloid β-protein (A β) 42, A β 40, and A β 42 ratio .


Synthesis Analysis

“Ac-calpastatin (184-210)” is a synthetic acetylated fragment that inhibits calpains I & II . It has been used as the endogenous calpain inhibitor to study its effects on myristoylated alanine-rich C kinase substrate (MARCKS) cleavage in mouse kidney cells . It has also been used as a calpain inhibitor to examine its effects on the formation of DNA-platinum adducts by cisplatin (CDDP) in neuronal cells .


Molecular Structure Analysis

The molecular formula of “Ac-calpastatin (184-210)” is C75H160N23O5 . The sequence (3-letter) is Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2 .


Chemical Reactions Analysis

“Ac-calpastatin (184-210)” is a potent, selective, and reversible calpain inhibitor with Ki values of 0.2 nM and 6 μM for µ-calpain and cathepsin L, respectively .


Physical and Chemical Properties Analysis

The molecular weight of “Ac-calpastatin (184-210)” is 1464.2 g/mol . It has a topological polar surface area of 453 Ų .

Scientific Research Applications

  • Diagnostic Utility in Rheumatoid Arthritis : Ac-calpastatin (184-210) has been identified in studies focusing on connective tissue diseases. Specifically, autoantibodies to the C-terminal amino acids of calpastatin (ACAST), which include the Ac-calpastatin (184-210) segment, have been found in patients with rheumatoid arthritis (RA). These autoantibodies could be useful in diagnosing RA, especially in early stages or seronegative forms of the disease, by differentiating RA from other non-RA rheumatic diseases (Vittecoq et al., 2001).

  • Role in Inhibiting Calpain Proteases : Studies have focused on the purification and characterization of calpastatin from various sources, such as human erythrocytes. Calpastatin acts as an endogenous inhibitor of calpain, a calcium-activated cysteine protease. Understanding the properties of calpastatin, including segments like Ac-calpastatin (184-210), contributes to our knowledge of calpain regulation and its physiological and pathological roles (Takano & Murachi, 1982).

  • Association with Systemic Lupus Erythematosus (SLE) : Research has revealed a correlation between high levels of antibodies directed against calpastatin and the presence of vasculitis in SLE patients. This suggests that Ac-calpastatin (184-210), as part of the calpastatin molecule, could be involved in the pathogenic mechanisms of inflammatory vascular lesions in SLE (Salle et al., 2001).

  • Synthetic Oligopeptide Research : Studies have synthesized oligopeptides corresponding to exons of the human calpastatin gene, including segments similar to Ac-calpastatin (184-210), to investigate their inhibitory activities against calpain. This research aids in understanding the functional domains of calpastatin and their potential therapeutic applications (Maki et al., 1989).

  • Calpain System Overview : Reviews of the calpain system, including the role of calpastatin, provide insights into the molecular structure, regulation, and physiological significance of calpastatin and its segments like Ac-calpastatin (184-210). This research is fundamental for understanding cell signaling pathways and responses to cellular damage (Goll et al., 2003).

Mechanism of Action

Biochemical Pathways

The inhibition of calpains by Ac-Calpastatin (184-210) affects various biochemical pathways. Calpains are involved in the regulation of cell motility, cell cycle progression, and apoptosis . By inhibiting these enzymes, Ac-Calpastatin (184-210) can potentially influence these pathways and their downstream effects.

Pharmacokinetics

It’s known that the compound is soluble in water at a concentration of 1 mg/ml , which could influence its absorption and distribution in the body

Result of Action

The inhibition of calpains by Ac-Calpastatin (184-210) can lead to various molecular and cellular effects. For instance, it has been suggested that the inhibition of calpain can induce an increase in secreted amyloid β-protein 1-42 . This could potentially have implications in the context of neurodegenerative diseases like Alzheimer’s disease.

Action Environment

The action of Ac-Calpastatin (184-210) is influenced by environmental factors such as the concentration of calcium ions, as calpains require micromolar and millimolar calcium concentrations for their activation . Furthermore, the stability of Ac-Calpastatin (184-210) could be affected by factors such as temperature, as it is recommended to be stored at -20°C .

Safety and Hazards

The safety data sheet of “Ac-calpastatin (184-210)” suggests using a NIOSH-approved respirator, safety glasses, and compatible chemical-resistant gloves as necessary .

Properties

InChI

InChI=1S/C75H160N23O5/c1-10-58(8)71(96-52-70(59(9)99)95-51-69(57(6)7)94-48-64(27-29-73(102)103)90-45-61(22-17-34-87-74(79)80)85-33-16-12-11-14-30-76)54-98-40-20-25-68(98)53-97-39-19-24-67(97)50-93-60(21-13-15-31-77)43-84-37-38-86-62(23-18-35-88-75(81)82)46-89-63(26-28-72(100)101)47-91-66(42-56(4)5)49-92-65(41-55(2)3)44-83-36-32-78/h16,36-37,55-71,83-86,89-96,99H,10-15,17-35,38-54,76-78H2,1-9H3,(H,100,101)(H,102,103)(H4,79,80,87)(H4,81,82,88)/t58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70+,71+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFHGYXNXOVYIE-DMJQNVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CN1CCCC1CN2CCCC2CNC(CCCCN)CN[CH]CNC(CCCN=C(N)N)CNC(CCC(=O)O)CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN)NCC(C(C)O)NCC(C(C)C)NCC(CCC(=O)O)NCC(CCCN=C(N)N)NC[CH]CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CN1CCC[C@H]1CN2CCC[C@H]2CN[C@@H](CCCCN)CN[CH]CN[C@@H](CCCN=C(N)N)CN[C@@H](CCC(=O)O)CN[C@@H](CC(C)C)CN[C@@H](CC(C)C)CN[CH]CN)NC[C@H]([C@@H](C)O)NC[C@H](C(C)C)NC[C@H](CCC(=O)O)NC[C@H](CCCN=C(N)N)NC[CH]CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H160N23O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1464.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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